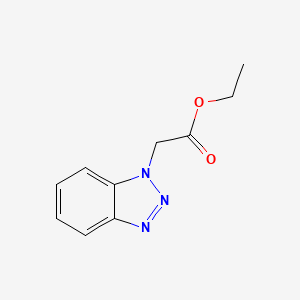

Ethyl 2-(benzotriazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(benzotriazol-1-yl)acetate, also known as Ethyl 1H-benzotriazol-1-ylacetate, is a chemical compound with the molecular formula C10H11N3O2 . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .

Synthesis Analysis

The synthesis of Ethyl 2-(benzotriazol-1-yl)acetate involves the reaction of 1H-benzotriazole with ethyl 2-chloro-acetate in ethanol . This reaction results in a compound where the non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar .Molecular Structure Analysis

The molecular structure of Ethyl 2-(benzotriazol-1-yl)acetate is characterized by a dihedral angle formed between the plane of non-H atoms and the benzotriazole ring . The average mass of the molecule is 205.213 Da, and the monoisotopic mass is 205.085129 Da .Chemical Reactions Analysis

Ethyl 2-(benzotriazol-1-yl)acetate can participate in various chemical reactions. For instance, it can be used in the synthesis of 2-(benzotriazol-1-yl)-2H-azirines, which are achieved in good yield by reacting with hydroxylamine and then with tosyl chloride followed by cyclization through a Neber reaction .Applications De Recherche Scientifique

Antifungal Activity

Ethyl 2-(benzotriazol-1-yl)acetate demonstrates potential in antifungal applications. It has been used in the synthesis of azetidinones, which exhibit moderate to good antifungal activity, particularly against C.albicans (Toraskar, Kadam, & Kulkarni, 2009).

Molecular Structure Analysis

The compound plays a role in structural chemistry. Studies have analyzed its molecular structure, exploring aspects like electronic delocalization and crystal structure formation (Zhang & Shi, 2009); (Li & Chen, 2010).

Antibacterial Agents

Ethyl 2-(benzotriazol-1-yl)acetate has been used in synthesizing compounds with antibacterial properties. Novel chemotherapeutics with benzotriazole as the main nucleus have shown effectiveness against various bacterial strains (Rani et al., 2021).

Chemical Kinetics and Catalysis

This compound is also significant in the study of chemical kinetics and catalysis, particularly in isomerization reactions of benzotriazolyl derivatives (Katritzky, Rachwał, Rachwal, & Frankenfeld, 1995).

Synthesis of Novel Compounds

Ethyl 2-(benzotriazol-1-yl)acetate is a key precursor in the synthesis of diverse organic compounds. It has been used in the preparation of various derivatives with potential pharmacological activities, such as anticonvulsant agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Food Analysis

In the field of food science, derivatives of benzotriazole, like 1H-benzotriazole, which can be synthesized from ethyl 2-(benzotriazol-1-yl)acetate, are used in gas chromatographic methods to determine nitrite levels in foods (Tanaka, Nose, & Watanabe, 1980).

Novel Precursors in Organic Synthesis

It serves as a precursor in the synthesis of enediynes, enynes, and dienynes, which are significant in organic synthesis (Katritzky, Zhang, & Lang, 1996).

Mécanisme D'action

While the specific mechanism of action for Ethyl 2-(benzotriazol-1-yl)acetate is not explicitly stated in the sources, benzotriazole derivatives are known for their versatility in organic synthesis. They can easily be introduced into a molecule by a variety of reactions, activate it toward numerous transformations, and can easily be removed at the end of the reaction sequence .

Propriétés

IUPAC Name |

ethyl 2-(benzotriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-13-9-6-4-3-5-8(9)11-12-13/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWOQVVENZAAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875917 |

Source

|

| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(benzotriazol-1-yl)acetate | |

CAS RN |

69218-46-8 |

Source

|

| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)

![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)

![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)

![2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2452525.png)

![N-(2,4-difluorophenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2452526.png)

![N-(2,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2452530.png)

![1-(prop-2-yn-1-yl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2452531.png)

![N-(2-chlorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2452536.png)

![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)

![N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2452538.png)

![1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B2452539.png)